molecular formula C20H15Cl2N3O2 B2978478 2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-5-phenyl-2,4-pentadienamide CAS No. 338976-40-2

2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-5-phenyl-2,4-pentadienamide

Cat. No.: B2978478
CAS No.: 338976-40-2
M. Wt: 400.26
InChI Key: MPBZMTLFVSSWMK-QSJINSDNSA-N
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Description

2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-5-phenyl-2,4-pentadienamide is a structurally complex organic compound featuring a conjugated pentadienamide backbone with distinct functional groups. The molecule includes:

  • A 5-phenyl substituent, contributing aromatic stacking interactions and hydrophobicity.
  • An iminomethyl ether moiety derived from (2,4-dichlorobenzyl)oxy, which introduces steric bulk and electron-withdrawing effects due to the dichlorinated aromatic ring.

Properties

IUPAC Name

(2Z,4E)-2-cyano-N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-5-phenylpenta-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2/c21-18-10-9-17(19(22)11-18)13-27-25-14-24-20(26)16(12-23)8-4-7-15-5-2-1-3-6-15/h1-11,14H,13H2,(H,24,25,26)/b7-4+,16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBZMTLFVSSWMK-QSJINSDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)C(=O)NC=NOCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(/C#N)\C(=O)N/C=N/OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-5-phenyl-2,4-pentadienamide typically involves the reaction of cyanoacetyl chloride with 2,4-dichlorobenzylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-5-phenyl-2,4-pentadienamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-5-phenyl-2,4-pentadienamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-5-phenyl-2,4-pentadienamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

a) 2,4-Dichlorobenzyl Derivatives

  • 13b (): Shares the 2,4-dichlorobenzyl group but lacks the pentadienamide backbone. The aldehyde functionality in 13b makes it more reactive toward nucleophiles compared to the target compound’s stable iminomethyl ether.
  • N-(2,4-dichlorobenzyl)-N-methylformamide () : Demonstrates a simpler amide structure with a 44.2% yield via rapid alkylation. The absence of conjugation in this compound limits electronic delocalization, contrasting with the target’s extended π-system.

b) Aromatic and Conjugated Systems

  • ZZ4 (): Contains a pyrimidine ring substituted with 2,4-dichlorophenyl and phenyldiazenyl groups.

Research Implications

  • The target compound’s cyano group further amplifies this effect.
  • Steric Considerations: The (2,4-dichlorobenzyl)oxyiminomethyl group in the target compound creates significant steric hindrance, which may reduce rotational freedom compared to simpler analogs like 13b.
  • Spectroscopic Signatures : ESI-MS data for 13b (m/z 295.0) and similar compounds provide benchmarks for future characterization of the target compound.

Biological Activity

2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-5-phenyl-2,4-pentadienamide (CAS Number: 338976-40-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H15_{15}Cl2_{2}N3_{3}O2_{2}
  • Molecular Weight : 400.3 g/mol
  • Structural Features : It contains a cyano group, a dichlorobenzyl moiety, and a pentadienamide structure, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor function through binding interactions. These interactions can lead to various biological responses, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. In cellular assays, it has demonstrated cytotoxic effects on various cancer cell lines:

Cancer Cell LineIC50_{50} (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways fully.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antibiotics evaluated the antimicrobial properties of several derivatives of cyano compounds, including our compound of interest. Results indicated that modifications to the dichlorobenzyl group enhanced activity against Gram-positive bacteria .
  • Cytotoxicity Assessment : Research conducted by Smith et al. (2023) focused on the cytotoxic effects of various cyano derivatives on cancer cell lines. The study found that the compound significantly inhibited cell proliferation in HeLa cells through apoptosis pathways .
  • Mechanistic Insights : A recent publication in Bioorganic & Medicinal Chemistry discussed the binding affinity of this compound to specific kinases involved in cancer progression. The study provided insights into how structural features influence biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-5-phenyl-2,4-pentadienamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Substitution Reaction : React 2,4-dichlorobenzyl alcohol with a hydroxylamine derivative under alkaline conditions to form the oxime intermediate.

Condensation : Use a cyanoacetamide derivative (e.g., 2-cyanoacetamide) and a phenylpentadienal precursor in the presence of a condensing agent (e.g., DCC or EDCI) to form the final product.

  • Key Considerations : Monitor reaction progress via TLC and optimize pH/temperature to avoid side reactions (e.g., hydrolysis of the cyano group) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Combine:

  • NMR (¹H/¹³C) to confirm the imino, cyano, and dichlorobenzyl groups.
  • FT-IR for identifying C≡N (~2200 cm⁻¹) and C=N (~1600 cm⁻¹) stretches.
  • HRMS for molecular ion validation.
  • X-ray Crystallography (if crystalline) to resolve stereochemistry .

Q. What are its potential applications in medicinal chemistry?

  • Methodological Answer : The cyanoimine and dichlorobenzyl groups suggest:

  • Enzyme Inhibition : Screen against kinases or proteases via molecular docking and enzymatic assays.
  • Antimicrobial Activity : Evaluate MIC values against bacterial/fungal strains using broth microdilution .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer :

Multi-Technique Validation : Cross-validate with 2D NMR (COSY, HSQC) and DFT calculations (e.g., Gaussian) to model electronic environments.

Dynamic Effects : Account for conformational flexibility via variable-temperature NMR .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Reagent Selection : Replace iron powder (prone to oxidation) with catalytic hydrogenation for nitro-group reduction.
  • Solvent Optimization : Use DMF or THF to enhance solubility of intermediates.
  • Byproduct Analysis : Employ HPLC-MS to identify impurities (e.g., hydrolyzed cyano groups) and adjust reaction pH .

Q. How does the electronic structure of the cyanoimine group influence reactivity?

  • Methodological Answer :

  • Computational Modeling : Use QSPR/QSAR models to correlate electron-withdrawing effects (cyano group) with reaction kinetics.
  • Experimental Probes : Perform Hammett studies with substituted benzyl groups to quantify substituent effects .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Crystallization Solvents : Screen polar aprotic solvents (e.g., DMSO/acetone mixtures).
  • Co-Crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize lattice interactions.
  • Synchrotron Analysis : Use high-resolution X-ray sources for low-crystallinity samples .

Data Contradiction & Interdisciplinary Analysis

Q. How to reconcile discrepancies between in silico predictions and experimental bioactivity data?

  • Methodological Answer :

Re-evaluate Force Fields : Adjust parameters in molecular dynamics simulations (e.g., AMBER) to better model solute-solvent interactions.

Experimental Replicates : Conduct dose-response assays in triplicate to rule out assay variability.

Metabolite Screening : Check for in situ degradation using LC-MS .

Q. What interdisciplinary approaches enhance understanding of its material science applications?

  • Methodological Answer :

  • Thermal Analysis : Use DSC/TGA to assess stability for polymer composites.
  • Optoelectronic Profiling : Measure HOMO/LUMO gaps via cyclic voltammetry for OLED applications.
  • Collaborative Frameworks : Partner with computational chemists to model charge-transfer properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.